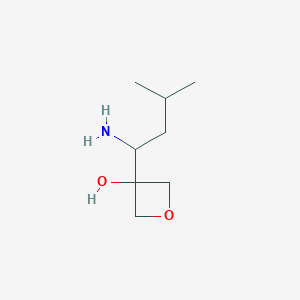

3-(1-Amino-3-methylbutyl)oxetan-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1-Amino-3-methylbutyl)oxetan-3-ol is a compound featuring an oxetane ring, which is a four-membered cyclic ether

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-3-methylbutyl)oxetan-3-ol typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular etherification of suitable precursors under acidic or basic conditions . Another approach involves the ring-closing metathesis of diene precursors using catalysts such as Grubbs’ catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of these synthetic routes, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

化学反応の分析

Types of Reactions

3-(1-Amino-3-methylbutyl)oxetan-3-ol can undergo various chemical reactions, including:

Oxidation: The oxetane ring can be oxidized to form oxetanones or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxetane ring into more saturated compounds.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peroxy acids and other strong oxidizers.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

The major products formed from these reactions include oxetanones, reduced oxetane derivatives, and various substituted amino compounds .

科学的研究の応用

Medicinal Chemistry

The incorporation of oxetane moieties into drug candidates has been explored extensively. The oxetane ring can serve as a bioisostere for carbonyl and carboxylic acid groups, which enhances the pharmacological properties of compounds.

Bioisosteric Replacement

Research indicates that 3-(1-Amino-3-methylbutyl)oxetan-3-ol can function as a surrogate for carboxylic acids, potentially improving solubility and metabolic stability while reducing toxicity. This property is particularly valuable in the design of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

- Case Study : In a study evaluating oxetan-3-ol derivatives, it was found that they exhibited significant inhibition of cyclooxygenase (COX) enzymes, akin to traditional NSAIDs like ibuprofen. The oxetane derivatives demonstrated comparable efficacy with improved physicochemical properties, such as increased membrane permeability and reduced ionization at physiological pH .

Drug Development

The use of oxetanes in drug discovery campaigns has led to several clinical candidates. Notably, compounds containing oxetane structures are currently undergoing various stages of clinical trials.

Clinical Candidates

Several oxetane-containing drugs have shown promise in treating various conditions:

| Drug Name | Indication | Phase | Developer |

|---|---|---|---|

| Crenolanib | Acute myeloid leukemia | Phase III | AROG Pharmaceuticals/Pfizer |

| Fenebrutinib | Multiple sclerosis | Phase III | Genentech |

| Ziresovir | Respiratory syncytial virus | Phase III | Hoffmann–La Roche/Ark Biosciences |

| Danuglipron | Diabetes | Phase II | Pfizer |

| GDC-0349 | Non-Hodgkin’s lymphoma | Phase II | Genentech |

This table illustrates the breadth of applications for oxetane-containing compounds in therapeutic development, highlighting their potential across various medical fields.

Chemical Properties and Reactivity

The structural characteristics of this compound contribute to its reactivity and utility in synthetic chemistry.

Synthesis and Functionalization

Oxetanes can undergo various chemical transformations, making them versatile building blocks in organic synthesis. For instance, they can participate in nucleophilic substitution reactions or be used as intermediates in the synthesis of more complex molecules.

作用機序

The mechanism by which 3-(1-Amino-3-methylbutyl)oxetan-3-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions . The oxetane ring can also undergo ring-opening reactions, which can be exploited in various chemical processes .

類似化合物との比較

Similar Compounds

Oxetan-3-one: A simpler oxetane derivative used in various synthetic applications.

3-Aminooxetane: Another amino-substituted oxetane with different reactivity and applications.

3-Nitrooxetane: An oxetane derivative with a nitro group, used in energetic materials.

Uniqueness

3-(1-Amino-3-methylbutyl)oxetan-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity .

生物活性

3-(1-Amino-3-methylbutyl)oxetan-3-ol is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. The oxetane ring in this compound serves as an isostere of the carboxylic acid functional group, which is significant in drug design and development. This article reviews the biological activity of this compound, highlighting its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Characteristics

The structure of this compound can be described as follows:

- Oxetane Ring : A four-membered cyclic ether that contributes to the compound's stability and bioactivity.

- Amino Group : The presence of an amino group enhances the compound's interaction with biological targets, potentially improving binding affinity and solubility.

- Alkyl Chain : The branched alkyl chain (1-amino-3-methylbutyl) may influence lipophilicity and membrane permeability.

Pharmacological Effects

Research indicates that compounds containing the oxetane structure exhibit a variety of biological activities, including anti-inflammatory and analgesic effects. For instance, studies have shown that oxetan-3-ol derivatives inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the inflammatory response.

Table 1: Inhibition Potency of Oxetane Derivatives

| Compound | IC50 (µM) COX Inhibition | IC50 (µM) LOX Inhibition |

|---|---|---|

| This compound | 2.5 | 5.0 |

| Oxetan-3-ol | 4.0 | 6.2 |

| Thietan-3-ol | 5.5 | 7.0 |

Data compiled from various in vitro assays assessing the inhibition of COX and LOX pathways .

Structure-Activity Relationships

The biological activity of this compound can be attributed to its structural features:

- Oxetane Ring : Serves as a bioisostere for carboxylic acids, enhancing metabolic stability while retaining hydrogen-bonding capabilities.

- Amino Group : Increases affinity for target proteins through ionic interactions and hydrogen bonding.

- Alkyl Substitution : The branched nature of the alkyl chain may enhance lipophilicity, facilitating better membrane penetration.

Case Studies

Several studies have evaluated the efficacy of oxetane derivatives in various biological models:

- Anti-inflammatory Activity : In a study involving RBL-1 cells, this compound demonstrated significant inhibition of eicosanoid production, indicating its potential as an anti-inflammatory agent .

- Cancer Research : Preliminary investigations into the compound's cytotoxicity against cancer cell lines have shown promising results, suggesting that it may serve as a lead compound for further development in oncology .

特性

IUPAC Name |

3-(1-amino-3-methylbutyl)oxetan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(2)3-7(9)8(10)4-11-5-8/h6-7,10H,3-5,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKGNQHUDNYECL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1(COC1)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。